(-)-Alloaromadendrene

Übersicht

Beschreibung

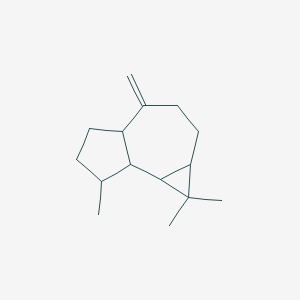

(-)-Alloaromadendrene is a sesquiterpene, a class of terpenes that consist of three isoprene units. It is a naturally occurring compound found in various essential oils, including those of certain plants and trees. This compound is known for its distinctive aroma and is often used in the fragrance industry. Its chemical structure is characterized by a bicyclic framework, which contributes to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Alloaromadendrene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as sesquiterpene synthases. In a laboratory setting, the synthesis can be achieved through a series of chemical reactions, including cyclization, reduction, and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from plants that naturally produce this compound. The extraction methods can include steam distillation, solvent extraction, and supercritical fluid extraction. These methods are chosen based on the efficiency and purity of the extracted compound. The extracted essential oils are then subjected to further purification processes to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-Alloaromadendrene undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into oxygenated derivatives, such as alcohols, ketones, and aldehydes.

Reduction: Reduction reactions can lead to the formation of more saturated compounds by adding hydrogen atoms.

Substitution: In substitution reactions, one functional group in this compound is replaced by another group, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used under anhydrous conditions.

Substitution: Halogenating agents like chlorine or bromine can be used in substitution reactions, often under controlled temperatures and in the presence of catalysts.

Major Products Formed:

Oxidation: Products include this compound oxide, this compound alcohol, and this compound ketone.

Reduction: Products include more saturated derivatives of this compound.

Substitution: Products include halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Composition and Sources

(-)-Alloaromadendrene is primarily found in the essential oils of various plant species. Notable sources include:

- Cinnamomum osmophloeum : This species has been studied for its essential oil composition, which includes this compound as a significant component (5.0%) .

- Zingiber officinale (Ginger) : The essential oil from ginger contains this compound (6.56%) and exhibits antimicrobial properties .

Antioxidant Properties

Research indicates that this compound possesses antioxidant activities, particularly in model organisms such as Caenorhabditis elegans. In studies, it has been shown to protect against oxidative stress and extend lifespan through mechanisms involving the DAF-16 transcription factor .

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties. For instance, it has been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 0.25 mg/mL . This property makes it a candidate for developing natural antimicrobial agents.

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activities. It can inhibit enzymes such as lipoxygenase and cyclooxygenases, which are involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Pest Control

Due to its insecticidal properties, this compound is being explored as a natural pesticide. Its efficacy against pests can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

Food Preservation

The antimicrobial properties of this compound can be utilized in food preservation to inhibit spoilage microorganisms, thereby extending shelf life and ensuring food safety.

Study on Cinnamomum osmophloeum

A study focused on the essential oils from Cinnamomum osmophloeum highlighted the antioxidant effects of this compound on C. elegans, demonstrating its potential as an anti-aging agent . The research showed that this compound could significantly enhance lifespan and stress resistance in the model organism.

Antimicrobial Efficacy of Ginger Oil

In another study, the essential oil from ginger was evaluated for its antimicrobial activity, revealing that this compound contributed to inhibiting the growth of various pathogens . This underscores its potential use in developing natural preservatives or therapeutic agents.

Data Summary Table

Wirkmechanismus

The mechanism of action of (-)-Alloaromadendrene involves its interaction with specific molecular targets in biological systems. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. In anti-inflammatory applications, this compound may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

(-)-Alloaromadendrene can be compared with other sesquiterpenes, such as:

Aromadendrene: Similar in structure but differs in the arrangement of atoms within the bicyclic framework.

Caryophyllene: Another sesquiterpene with a different ring structure and distinct biological activities.

Humulene: Known for its anti-inflammatory properties, similar to this compound, but with a different molecular structure.

Uniqueness: this compound’s uniqueness lies in its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Biologische Aktivität

(-)-Alloaromadendrene is a sesquiterpene found in various essential oils, particularly from the Cinnamomum species and other aromatic plants. Its biological activities have garnered attention due to potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties.

Chemical Composition

This compound is characterized by its unique molecular structure, which contributes to its diverse biological activities. Its presence has been confirmed in several essential oils, including those derived from Cinnamomum cassia and Zingiber officinale (ginger) . The following table summarizes the chemical composition of essential oils containing this compound:

| Source | Major Components | Concentration (%) |

|---|---|---|

| Cinnamomum cassia | Cinnamaldehyde, this compound | 1.1 |

| Zingiber officinale | This compound, Gingerol | Varies |

| Eucalyptus species | Eucalyptol, this compound | Varies |

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests its potential role in managing inflammatory conditions.

2. Antioxidant Activity

This compound has demonstrated antioxidant effects by scavenging free radicals and reducing oxidative stress markers. In model organisms like Caenorhabditis elegans, it was shown to prolong lifespan and protect against oxidative damage . This activity supports its use in formulations aimed at combating oxidative stress-related diseases.

3. Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains. It exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 2.84 mg/mL to 8.37 mg/mL, indicating its potential as a natural antimicrobial agent .

4. Cytotoxic Effects

Studies have also reported the cytotoxic effects of this compound on cancer cell lines. For instance, it showed significant cytotoxicity against MCF7 breast cancer cells with an IC50 value indicating effective cell growth inhibition . This highlights its potential application in cancer therapy.

Case Studies

Case Study 1: Anti-Inflammatory Mechanism

A study investigated the anti-inflammatory mechanism of this compound using RAW264.7 macrophages treated with LPS. The results indicated a dose-dependent inhibition of NO production and downregulation of iNOS and COX-2 expression, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study 2: Antioxidant Activity in C. elegans

In another study, the administration of this compound to C. elegans resulted in extended lifespan and reduced oxidative damage markers. This study provides a foundation for exploring its potential benefits in aging-related conditions .

Eigenschaften

IUPAC Name |

1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYNGVSTWVVPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881274 | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

121.00 °C. @ 10.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25246-27-9, 109119-91-7, 14682-34-9 | |

| Record name | Alloaromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025246279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alloaromadendrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Aromadendrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of alloaromadendrene?

A1: Alloaromadendrene has the molecular formula C15H24 and a molecular weight of 204.36 g/mol. []

Q2: Are there any spectroscopic data available for alloaromadendrene?

A2: Yes, researchers often use techniques like IR (infrared spectroscopy), NMR (nuclear magnetic resonance), GC (gas chromatography), and GC-MS (gas chromatography-mass spectrometry) to characterize alloaromadendrene. [, ]

Q3: Has the stability of alloaromadendrene been studied in different environments?

A3: Research suggests that larger molecules like alloaromadendrene, especially those with lower vapor pressures, might adsorb more readily to certain materials like Tedlar® air sampling bags. This highlights the importance of considering material compatibility when working with this compound. []

Q4: What are some of the biological activities reported for alloaromadendrene?

A4: Studies have shown that alloaromadendrene exhibits various biological activities, including:

- Antioxidant activity: It showed potent in vivo antioxidant activity in Caenorhabditis elegans, protecting against oxidative stress induced by juglone. []

- Lifespan extension: Alloaromadendrene prolonged the lifespan of C. elegans, possibly through a mechanism involving DAF-16. []

- Antiproliferative activity: It demonstrated potent inhibition of highly malignant +SA mammary epithelial cell proliferation. []

Q5: Are there any potential applications of alloaromadendrene based on its biological activities?

A5: The research suggests potential applications in various fields:

- Anti-aging and Antioxidant Therapies: The antioxidant and lifespan-extending properties observed in C. elegans suggest that alloaromadendrene could be further explored for developing anti-aging therapies. []

- Cancer Treatment: The antiproliferative effects on cancer cells warrant further investigation into its potential as an anticancer agent. []

- Oral Health: Studies suggest potential antibacterial activity against oral bacteria, particularly for Curcuma mangga oil where alloaromadendrene is a major constituent. []

Q6: How does alloaromadendrene exert its antioxidant effects in C. elegans?

A6: Research indicates that DAF-16, a transcription factor involved in stress resistance and longevity, is required for the alloaromadendrene-mediated oxidative stress resistance and lifespan extension in C. elegans. []

Q7: Is there any information available on how structural modifications of alloaromadendrene affect its activity?

A7: While the provided research doesn't delve into specific SAR studies for alloaromadendrene, it's worth noting that even minor structural differences in terpenes can significantly impact their biological activity. Further research is needed to understand the impact of structural modifications on the activity of this compound.

Q8: What analytical techniques are commonly used to identify and quantify alloaromadendrene?

A8: Researchers frequently employ GC-MS for identifying and quantifying alloaromadendrene in various plant extracts and essential oils. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Has alloaromadendrene been found in any specific plant species, and what are its relative concentrations?

A9: Yes, alloaromadendrene has been identified in various plants, including:

- Monanthotaxis discolor: Found in the root bark, with varying concentrations depending on extraction methods and fractions. [, ]

- Cinnamomum osmophloeum: Identified as a minor component (5.0%) in the essential oil of mixed-type leaves. []

- Clavularia viridis and Sarcophyton acutangulum (soft corals): Isolated from the volatile oil. [, ]

- Lantana camara: Found in both yellow and purple flowering varieties. []

- Garcinia quaesita: Identified as a major component (12.12%) in the essential oil. []

- Kaempferia angustifolia: A major component (20.79%) in the volatile oil. []

- Phoebe zhennan: Present in both recent and ancient buried woods, with varying concentrations. []

- Hangzhou white chrysanthemum: Concentration varies depending on sulfur-fumigation treatment. []

- Uncaria sessilifructus: Isolated from the stems with hooks. []

- Centaurea species: Found in varying concentrations depending on the species. [, ]

- Renealmia alpinia: Present in the leaf, fine stem, and fruit oils. []

- Panax ginseng: A component of the sesquiterpene profile. []

- Sandoricum koetjape: Isolated from the stems. []

- Atractylodes japonica: Present in varying concentrations in both "Changchul" and "Baekchul" varieties. []

- Globba marantina: Identified in the methanolic rhizome extract. []

- Commiphora sphaerocarpa: Found in the n-hexane fraction of the resin. [, ]

- Eucalyptus globulus: Identified as a component of the essential oil. [, ]

- Zingiber officinale (ginger): Present in both Chinese and Thailand varieties, with varying concentrations depending on drying treatments. []

- Curcuma caesia (Black Turmeric): Identified in the methanolic extract. []

- Aquilaria malaccensis: Detected in the cell suspension culture elicited with Trichoderma extract. []

- Lactuca serriola: Identified as a major component (7.32%) in the volatile oil. []

- Warburgia ugandensis: A major component (9.69%) in the essential oil. []

- Blumea balsamifera: One of the main compounds (3.321 %) in the essential oil. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.